molecular formula C7H15ClN2O B6266255 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride CAS No. 2694744-76-6

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No.: B6266255
CAS No.: 2694744-76-6
M. Wt: 178.7
InChI Key:
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Description

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of an aminomethyl group attached to a pyrrolidinone ring, which is further substituted with two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride typically involves the reaction of 1,5-dimethylpyrrolidin-2-one with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, which facilitates the formation of the aminomethyl group. The reaction can be summarized as follows:

    Starting Materials: 1,5-dimethylpyrrolidin-2-one, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    Pyrrolidinone: The parent compound without the aminomethyl substitution.

    N-methylpyrrolidinone: A derivative with a single methyl group.

Uniqueness

5-(aminomethyl)-1,5-dimethylpyrrolidin-2-one hydrochloride is unique due to the presence of both aminomethyl and dimethyl substitutions on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2694744-76-6

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

92

Origin of Product

United States

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